molecular formula C10H11BrClNS B13749139 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride CAS No. 23799-80-6

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride

Cat. No.: B13749139
CAS No.: 23799-80-6
M. Wt: 292.62 g/mol
InChI Key: JTAQPMDGMKSWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride is an organic compound with the molecular formula C10H11BrClNS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride typically involves the bromination of benzothiophene followed by the introduction of an ethylazanium group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride involves its interaction with specific molecular targets. The bromine atom and the benzothiophene ring play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1-benzothiophen-2-yl)ethylazanium;chloride
  • 2-(5-fluoro-1-benzothiophen-2-yl)ethylazanium;chloride
  • 2-(5-iodo-1-benzothiophen-2-yl)ethylazanium;chloride

Uniqueness

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

CAS No.

23799-80-6

Molecular Formula

C10H11BrClNS

Molecular Weight

292.62 g/mol

IUPAC Name

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride

InChI

InChI=1S/C10H10BrNS.ClH/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12;/h1-2,5-6H,3-4,12H2;1H

InChI Key

JTAQPMDGMKSWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CC[NH3+].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.